disodium;5-[(2R)-2-[[(2R)-2-(3-chlorophenyl)-2-hydroxyethyl]amino]propyl]-1,3-benzodioxole-2,2-dicarboxylate
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Overview
Description
Disodium;5-[(2R)-2-[[(2R)-2-(3-chlorophenyl)-2-hydroxyethyl]amino]propyl]-1,3-benzodioxole-2,2-dicarboxylate is a chemical compound known for its potent beta-adrenergic agonist properties. It is virtually specific for beta 3 receptors and has shown promise as an antidiabetic and antiobesity agent .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of disodium;5-[(2R)-2-[[(2R)-2-(3-chlorophenyl)-2-hydroxyethyl]amino]propyl]-1,3-benzodioxole-2,2-dicarboxylate involves several stepsThe reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as crystallization and chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
Disodium;5-[(2R)-2-[[(2R)-2-(3-chlorophenyl)-2-hydroxyethyl]amino]propyl]-1,3-benzodioxole-2,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like hydroxide ions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Disodium;5-[(2R)-2-[[(2R)-2-(3-chlorophenyl)-2-hydroxyethyl]amino]propyl]-1,3-benzodioxole-2,2-dicarboxylate has several scientific research applications:
Chemistry: Used as a reagent in various chemical reactions to study its properties and reactivity.
Biology: Investigated for its effects on biological systems, particularly its role as a beta-adrenergic agonist.
Medicine: Explored for its potential as an antidiabetic and antiobesity agent due to its ability to activate beta 3 receptors.
Industry: Utilized in the production of pharmaceuticals and other chemical products
Mechanism of Action
The compound exerts its effects by selectively activating beta 3-adrenergic receptors. This activation leads to various physiological responses, including increased lipolysis and energy expenditure. The molecular targets involved include the beta 3-adrenergic receptors, which are primarily found in adipose tissue and play a crucial role in regulating metabolism .
Comparison with Similar Compounds
Similar Compounds
Rosiglitazone: Another antidiabetic agent that works through a different mechanism by activating peroxisome proliferator-activated receptors.
Mirabegron: A beta 3-adrenergic agonist used to treat overactive bladder.
Clonidine hydrochloride: An alpha-adrenergic agonist used to treat hypertension.
Uniqueness
Disodium;5-[(2R)-2-[[(2R)-2-(3-chlorophenyl)-2-hydroxyethyl]amino]propyl]-1,3-benzodioxole-2,2-dicarboxylate is unique due to its high specificity for beta 3 receptors, making it a promising candidate for treating metabolic disorders without affecting other adrenergic receptors .
Properties
Molecular Formula |
C20H18ClNNa2O7 |
---|---|
Molecular Weight |
465.8 g/mol |
IUPAC Name |
disodium;5-[(2R)-2-[[(2R)-2-(3-chlorophenyl)-2-hydroxyethyl]amino]propyl]-1,3-benzodioxole-2,2-dicarboxylate |
InChI |
InChI=1S/C20H20ClNO7.2Na/c1-11(22-10-15(23)13-3-2-4-14(21)9-13)7-12-5-6-16-17(8-12)29-20(28-16,18(24)25)19(26)27;;/h2-6,8-9,11,15,22-23H,7,10H2,1H3,(H,24,25)(H,26,27);;/q;2*+1/p-2/t11-,15+;;/m1../s1 |
InChI Key |
FUZBPOHHSBDTJQ-CFOQQKEYSA-L |
Isomeric SMILES |
C[C@H](CC1=CC2=C(C=C1)OC(O2)(C(=O)[O-])C(=O)[O-])NC[C@@H](C3=CC(=CC=C3)Cl)O.[Na+].[Na+] |
Canonical SMILES |
CC(CC1=CC2=C(C=C1)OC(O2)(C(=O)[O-])C(=O)[O-])NCC(C3=CC(=CC=C3)Cl)O.[Na+].[Na+] |
Origin of Product |
United States |
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